An In-depth Technical Guide to 4-n-Heptylbiphenyl: Structure, Properties, and Applications
An In-depth Technical Guide to 4-n-Heptylbiphenyl: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-n-Heptylbiphenyl is a notable organic compound belonging to the biphenyl family, characterized by a biphenyl core structure with a heptyl group attached to one of the phenyl rings at the para position. This molecule is of significant interest in materials science, particularly for its properties as a liquid crystal. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 4-n-Heptylbiphenyl, with insights for researchers in both materials science and the life sciences.
Chemical Structure and Identification
4-n-Heptylbiphenyl consists of two benzene rings linked by a single bond, with a seven-carbon alkyl chain (heptyl group) substituting a hydrogen atom at the 4-position of one of the rings. Its systematic IUPAC name is 4-heptyl-1,1'-biphenyl.
Molecular Structure of 4-n-Heptylbiphenyl
A 2D representation of the 4-n-Heptylbiphenyl molecular structure.
Physicochemical Properties
The physical and chemical properties of 4-n-Heptylbiphenyl are summarized in the table below. These properties are crucial for its application in various fields and for predicting its behavior in different environments.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄ | |
| Molecular Weight | 252.40 g/mol | |
| CAS Number | 59662-32-7 | |
| Appearance | White or colorless powder to lump to clear liquid | |
| Melting Point | 30-32 °C | |
| Boiling Point | 210-211 °C at 2 mmHg | |
| Density | 1.01 ± 0.1 g/cm³ (predicted) | |
| Solubility | Almost transparent in Toluene | |
| Flash Point | > 230 °F (> 110 °C) | |
| Mesomorphic Range | 27.0 to 45.0 °C (for the related 4-cyano-4'-heptylbiphenyl) |
Spectroscopic Data
Spectroscopic data is essential for the unambiguous identification and characterization of 4-n-Heptylbiphenyl.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-n-Heptylbiphenyl is expected to show characteristic signals for the aromatic protons of the biphenyl core and the aliphatic protons of the heptyl chain. The aromatic protons will appear as multiplets in the range of 7.2-7.6 ppm. The protons of the heptyl chain will appear as a triplet for the terminal methyl group around 0.9 ppm, and multiplets for the methylene groups between 1.2 and 2.7 ppm, with the methylene group attached to the phenyl ring being the most downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons in the biphenyl core and the heptyl chain. The aromatic carbons will resonate in the region of 127-143 ppm. The aliphatic carbons of the heptyl chain will appear in the upfield region, typically between 14 and 36 ppm.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for 4-n-Heptylbiphenyl include C-H stretching vibrations for the aromatic rings (around 3030 cm⁻¹) and the aliphatic chain (2850-2960 cm⁻¹), and C=C stretching vibrations for the aromatic rings (around 1600 and 1485 cm⁻¹).
Mass Spectrometry: The mass spectrum of 4-n-Heptylbiphenyl will show a molecular ion peak (M⁺) at m/z = 252. The fragmentation pattern will be characteristic of the loss of alkyl fragments from the heptyl chain and cleavage of the biphenyl linkage.
Synthesis of 4-n-Heptylbiphenyl
The synthesis of 4-n-Heptylbiphenyl is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers high yields and functional group tolerance.
Suzuki-Miyaura Coupling Workflow
The general workflow for the synthesis of 4-n-Heptylbiphenyl via Suzuki-Miyaura coupling is depicted below. This involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Generalized workflow for the synthesis of 4-n-Heptylbiphenyl via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of 4-n-Heptylbiphenyl. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Materials:
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4-Heptylphenylboronic acid
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4-Bromobiphenyl
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Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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Toluene (anhydrous)
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Ethanol
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Water (deionized)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-heptylphenylboronic acid (1.1 equivalents), 4-bromobiphenyl (1.0 equivalent), and potassium carbonate (2.0 equivalents).
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Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
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Add anhydrous toluene to the flask to dissolve the reactants.
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To this mixture, add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 equivalents).
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Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Add water to the reaction mixture and transfer it to a separatory funnel.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to yield pure 4-n-Heptylbiphenyl.
Applications
Liquid Crystals
The primary application of 4-n-Heptylbiphenyl and its derivatives, particularly the cyanobiphenyls like 4-cyano-4'-heptylbiphenyl (7CB), is in the field of liquid crystals. These compounds exhibit a nematic liquid crystal phase at or near room temperature. This property is fundamental to their use in liquid crystal displays (LCDs), where the application of an electric field can alter the orientation of the liquid crystal molecules, thereby controlling the passage of light. The long alkyl chain and the rigid biphenyl core contribute to the anisotropic properties required for liquid crystal behavior.
Potential in Drug Development and Life Sciences
While 4-n-Heptylbiphenyl itself is not a therapeutic agent, the biphenyl scaffold is a recognized "privileged structure" in medicinal chemistry. This means that the biphenyl moiety is a common structural feature in a variety of biologically active compounds. The biphenyl core can provide a rigid framework for orienting other functional groups to interact with biological targets such as enzymes and receptors.
Furthermore, the field of liquid crystals is being explored for novel drug delivery systems. Lyotropic liquid crystalline phases, which form in the presence of a solvent, can create unique nanostructures like cubosomes and hexosomes. These structures can encapsulate both hydrophilic and hydrophobic drugs, offering potential for controlled release and targeted delivery. While 4-n-Heptylbiphenyl is a thermotropic liquid crystal, the principles of molecular self-assembly it demonstrates are relevant to the design of such advanced drug delivery vehicles.
Safety and Handling
4-n-Heptylbiphenyl should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H332: Harmful if inhaled.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P270: Do not eat, drink or smoke when using this product.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.
Conclusion
4-n-Heptylbiphenyl is a versatile organic molecule with well-established applications in materials science as a liquid crystal. Its synthesis via robust methods like the Suzuki-Miyaura coupling makes it readily accessible for research and development. While its direct application in drug development is not established, the biphenyl scaffold is of significant interest in medicinal chemistry, and the principles of liquid crystal self-assembly are inspiring new frontiers in drug delivery. A thorough understanding of its chemical and physical properties, as provided in this guide, is essential for its effective and safe utilization in scientific and industrial applications.
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